molecular formula C15H12N4O3 B13573815 N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide

N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B13573815
M. Wt: 296.28 g/mol
InChI Key: SZWAPTJADRLHDC-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-4-methyl-3-nitrobenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2-aminobenzimidazole with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-(1H-1,3-benzodiazol-2-yl)-4-methyl-3-nitrobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: The major product is N-(1H-1,3-benzodiazol-2-yl)-4-methyl-3-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzimidazole derivatives can be formed.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)-4-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
  • N-(1H-1,3-benzodiazol-2-yl)carbamate
  • N-(1H-1,3-benzothiazol-2-yl)-arylamides

Uniqueness

N-(1H-1,3-benzodiazol-2-yl)-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a methyl group on the benzamide moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H12N4O3/c1-9-6-7-10(8-13(9)19(21)22)14(20)18-15-16-11-4-2-3-5-12(11)17-15/h2-8H,1H3,(H2,16,17,18,20)

InChI Key

SZWAPTJADRLHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Origin of Product

United States

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